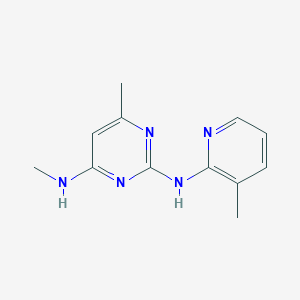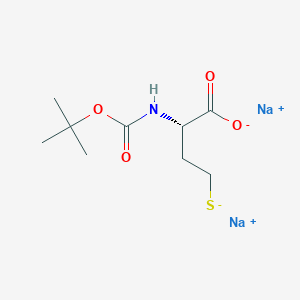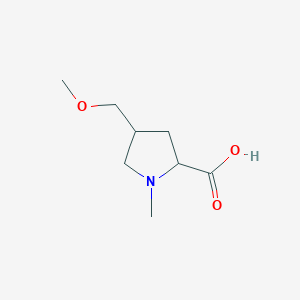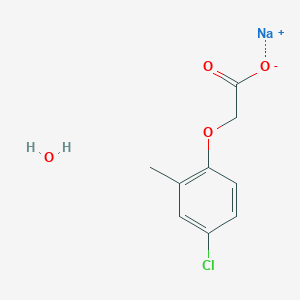![molecular formula C18H20ClKN3NaO14S4 B14796645 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt): is a complex compound with a long name! Let’s break it down:
1H-Pyrazole: This refers to the pyrazole ring system, which is a five-membered heterocyclic ring containing two nitrogen atoms.
3-carboxylic acid: Indicates that there is a carboxylic acid functional group attached to the third carbon of the pyrazole ring.
4,5-dihydro-5-oxo: This part suggests that there are additional substituents on the pyrazole ring.
4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]: Describes a complex azo dye structure with sulfonate groups.
1-(4-sulfophenyl): Indicates another sulfonate group attached to the phenyl ring.
(sodium salt): The compound exists as a sodium salt.
化学反応の分析
The compound may undergo various chemical reactions due to its functional groups:
Azo coupling reactions: The azo group (N=N) can react with other compounds to form new azo dyes.
Carboxylation reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Sulfonation reactions: The sulfonate groups (SO₃⁻) can be involved in electrophilic aromatic substitution reactions.
Common reagents and conditions for these reactions would include diazonium salts for azo coupling, carboxylation agents (such as CO₂ or acyl chlorides), and sulfuric acid for sulfonation.
Major products formed from these reactions would include various derivatives of this complex compound with modified functional groups.
科学的研究の応用
The scientific research applications of this compound are diverse:
Chemistry: It serves as a model compound for studying azo dyes and their reactivity.
Biology: It could be used as a fluorescent probe or marker due to its complex structure.
Medicine: Research into potential pharmaceutical applications is ongoing.
Industry: Its unique structure may find applications in materials science or catalysis.
作用機序
The exact mechanism by which this compound exerts its effects would depend on its specific application. its functional groups (azo, carboxylic acid, sulfonate) suggest potential interactions with biological targets or materials surfaces.
特性
分子式 |
C18H20ClKN3NaO14S4 |
|---|---|
分子量 |
728.2 g/mol |
IUPAC名 |
potassium;sodium;2-[4-[[3-chloro-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-N-(2-sulfonatooxyethyl)anilino]ethyl sulfate |
InChI |
InChI=1S/C18H22ClN3O14S4.K.Na/c19-17-13-15(3-6-18(17)37(23,24)12-11-36-40(31,32)33)21-20-14-1-4-16(5-2-14)22(7-9-34-38(25,26)27)8-10-35-39(28,29)30;;/h1-6,13H,7-12H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChIキー |
VMEXMBMNFWHXTE-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)Cl)N(CCOS(=O)(=O)[O-])CCOS(=O)(=O)[O-].[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796587.png)

![1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine](/img/structure/B14796598.png)
![1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol](/img/structure/B14796603.png)
![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)


![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)


![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)

